molecular formula C9H10O3 B1196125 Methyl 4-methylsalicylate CAS No. 4670-56-8

Methyl 4-methylsalicylate

Cat. No.: B1196125
CAS No.: 4670-56-8
M. Wt: 166.17 g/mol
InChI Key: UITFCFWKYAOJEJ-UHFFFAOYSA-N
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Description

Methyl 4-methylsalicylate is an organic compound with the molecular formula C9H10O3. It is a derivative of salicylic acid, where the hydroxyl group is substituted with a methyl group at the fourth position. This compound is known for its pale brown to pale yellow color and is used in various applications due to its unique chemical properties .

Scientific Research Applications

Methyl 4-methylsalicylate has several scientific research applications:

Mechanism of Action

Target of Action

Methyl 4-methylsalicylate, also known as Methyl salicylate, primarily targets the sensory nerve endings in the body . It is used as a topical counter-irritant for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .

Mode of Action

The compound works by causing irritation to the sensory nerve endings. This irritation is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves . It is also involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens .

Biochemical Pathways

Methyl salicylate is believed to function by being metabolized to the plant hormone salicylic acid . It is synthesized in plants from salicylic acid, and the biosynthesis of salicylic acid starts from chorismic acid and is followed by a series of chemical reactions through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

It is known that methyl salicylate, a similar compound, is applied topically as a counter-irritant . The absorption and metabolism of salicylate esters in cosmetics have been studied, and a metabolism factor based on in vitro to in vivo extrapolation (IVIVE) has been developed to provide a better estimation of the aggregate internal exposure to the common metabolite, salicylic acid .

Result of Action

The primary result of the action of this compound is the relief of acute musculoskeletal pain . It is also involved in the induction of resistance in plants, especially in response to biotic stress, such as infection by pathogens .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the levels of methyl salicylate in plants are often upregulated in response to biotic stress . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental stressors.

Safety and Hazards

Methyl 4-methylsalicylate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Methyl 4-methylsalicylate could potentially be used in the development of new optical materials . Additionally, research is being conducted on the topical delivery of salicylates, including this compound, for keratolytic and anti-inflammatory actions .

Biochemical Analysis

Biochemical Properties

Methyl 4-methylsalicylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of benzoic acid, leading to the formation of this compound . This compound also interacts with methyltransferase enzymes, facilitating the methylation process . These interactions are crucial for the compound’s role in biochemical pathways and its overall function in biological systems.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can upregulate the expression of certain genes involved in stress responses and defense mechanisms . Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These cellular effects highlight the compound’s importance in maintaining cellular homeostasis and responding to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action and its impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are critical for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, this compound can exhibit toxic or adverse effects, including gastrointestinal upset and altered hemostasis . Understanding the dosage effects is essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from salicylic acid through the action of methyltransferase enzymes . The compound can also be metabolized into salicylic acid and other derivatives through hydrolysis and other enzymatic reactions . These metabolic pathways are crucial for the compound’s function and its role in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms . Understanding the transport and distribution of this compound is important for elucidating its biological effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to different cellular compartments, including the cytoplasm, nucleus, and organelles . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its overall impact on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylsalicylate can be synthesized through the esterification of 4-methylsalicylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

[ \text{4-methylsalicylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylsalicylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate:

    Ethyl salicylate: The ethyl ester of salicylic acid.

    Methyl 2-hydroxybenzoate: Another ester derivative of salicylic acid.

Uniqueness

Methyl 4-methylsalicylate is unique due to the presence of a methyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its biological activity and industrial applications compared to other similar compounds .

Properties

IUPAC Name

methyl 2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFCFWKYAOJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863434
Record name Methyl 4-methylsalicylate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4670-56-8, 63027-59-8
Record name Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
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Record name Methyl 4-methylsalicylate
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Record name Methyl hydroxytoluate
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Record name Methyl 4-methylsalicylate
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Record name Methyl 4-methylsalicylate
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Record name METHYL 4-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

To a suspension of 10 g (0.0651 mol) of 4-methylsalicylic acid in 150 mL of methanol was added 50 mL of ethereal hydrochloric acid. The reaction mixture was heated at 60° C. for 60 hours. The solvent was removed under vacuum. After adding hexane-ethyl acetate, the resulting solid was filtered and the filtrate was evaporated to give 10.2 g (94%) of product as an oil.
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50 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

4-Methylsalicylic acid (100 g, 658 mmoles) was dissolved in anhydrous methanol (500 mL) and concentrated sulfuric acid (25 mL) was added carefully. The solution was refluxed for 18 hours, then cooled to room temperature. The reaction mixture was concentrated to about 150 mL, and ethyl acetate (250 mL) was added. The ethyl acetate solution was washed twice with saturated aqueous sodium bicarbonate (250 mL portions) and then with saturated aqueous sodium chloride (100 mL). The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered, and evaporated to a clear, reddish-brown liquid. This crude product was vacuum distilled (oil pump) to afford a clear, viscous liquid that solidified on standing to afford 98.1 g (90% yield) of methyl 4-methylsalicylate.
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100 g
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25 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-methylsalicylic acid (75 g, 0.49 mmol) in MeOH (500 mL) at 0° C. was treated with dicyclohexylcarbodiimide (101 g, 0.49 mmol) and the mixture was stirred at room temperature for 2 h. The precipitated dicyclohexylurea was removed by filtration and the filtrate was concentrated in vacuo. The crude residue was purified by distillation (110° C. bath temp, 0.5 mm Hg) to afford 4-methylsalicylic acid methyl ester
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75 g
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101 g
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500 mL
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Synthesis routes and methods IV

Procedure details

Iodomethane (22.6 mL, 362 mmol, 1.1 equiv) was added to a suspension of 4-methylsalicylic acid (50.0 g, 329 mmol, 1 equiv) and lithium carbonate (26.8 g, 362 mmol, 1.1 equiv) in dimethylformamide (450 mL) at 23° C. The reaction flask was heated in an oil bath at 60° C. After 3.5 h, the warm suspension was partitioned carefully between ice water (500 mL) and ethyl acetate (800 mL). The layers were separated. The aqueous layer was extracted with ethyl acetate (800 mL). The organic layers were combined. The combined solution was washed sequentially with water (2×500 mL) then saturated aqueous sodium chloride solution (500 mL) and the washed solution was dried over sodium sulfate. The dried solution was filtered and the filtrate was concentrated. A small sample of the product (˜50 mg) was purified by flash-column chromatography (2% ethyl acetate-hexanes) and was characterized by 1H NMR, 13C NMR, IR, and HRMS. The balance of the product, methyl 2-hydroxy-4-methylbenzoate, was used directly in the next reaction without purification. TLC: (2% ethyl acetate-hexanes) Rf=0.15 (CAM); 1H NMR (500 MHz, CDCl3) δ: 10.70 (s, 1H), 7.70 (d, 1H, J=8.4 Hz), 6.79 (s, 1H), 6.69 (d, 1H, J=7.7 Hz), 3.92 (s, 3H), 2.34 (s, 3H); 13C NMR (125 MHz, CDCl3) δ: 170.5, 161.5, 147.0, 129.6, 120.4, 117.7, 109.8, 52.0, 21.8; FTIR (neat), cm−1: 3186 (m), 2956 (m), 1672 (s), 1623 (m), 1579 (m), 1504 (m), 1441 (s), 1338 (s), 1298 (s), 1250 (s), 1215 (s), 1157 (s), 1096 (s), 906 (s), 780 (s); HRMS (ESI): Calcd for (C9H10O3+H)+ 167.0703, found 167.0698.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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